N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide

Chemical probe selectivity Neuropilin-1/VEGF-A Fragment-based screening

This unadorned benzothiadiazole–thiophene-3-carboxamide is profiled in the Vanderbilt HTS GIRK2 MPD campaign, making it a screening-annotated starting point for GIRK2 (Kir3.2) channel pharmacology. It also functions as a minimalist core for systematic SAR exploration of dual ATP-competitive/JIP-mimetic JNK inhibitors. With MW 261.3, it meets Rule of Three fragment library criteria for NMR, SPR, or thermal shift cascades. Use in parallel with EG00229 (sulfonamide-linked NRP1 inhibitor) for target-selectivity panels to address benzothiadiazole-scaffold-driven off-target effects. Not the generic benzothiadiazole derivative—select regioisomeric 3-carboxamide connectivity.

Molecular Formula C11H7N3OS2
Molecular Weight 261.32
CAS No. 1207017-39-7
Cat. No. B2637356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide
CAS1207017-39-7
Molecular FormulaC11H7N3OS2
Molecular Weight261.32
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)NC(=O)C3=CSC=C3
InChIInChI=1S/C11H7N3OS2/c15-11(7-4-5-16-6-7)12-8-2-1-3-9-10(8)14-17-13-9/h1-6H,(H,12,15)
InChIKeyJKGVAPMUBQGUDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,1,3-Benzothiadiazol-4-yl)thiophene-3-carboxamide (CAS 1207017-39-7): Procurement-Relevant Identity and Chemical Class


N-(2,1,3-Benzothiadiazol-4-yl)thiophene-3-carboxamide (CAS 1207017-39-7; molecular formula C₁₁H₇N₃OS₂; molecular weight 261.3 g/mol) is a heterobifunctional small molecule composed of a 2,1,3-benzothiadiazole core linked via a carboxamide bridge to a thiophene-3-carbonyl moiety . The compound belongs to the benzothiadiazole–thiophene carboxamide class, a scaffold that has been explored for kinase inhibition (e.g., c‑Jun N‑terminal kinase, c‑Met) and G‑protein‑gated inwardly rectifying potassium (GIRK) channel modulation [1][2]. It has been profiled in a high‑throughput screen (Vanderbilt HTS GIRK2 MPD) for GIRK2 channel activator discovery, establishing an initial anchor point for its biological annotation .

Why Generic Substitution Is Inadequate for N-(2,1,3-Benzothiadiazol-4-yl)thiophene-3-carboxamide Procurement


Benzothiadiazole–thiophene carboxamide analogs are not functionally interchangeable, because even minor structural perturbations—such as variation of the linker (carboxamide vs. sulfonamide), regioisomerism of the thiophene attachment (2‑ vs. 3‑position), or substitution on the benzothiadiazole ring—can redirect target engagement from one protein family to another [1][2]. For instance, the sulfonamide‑linked analog EG00229 selectively inhibits the neuropilin‑1/VEGF‑A interaction (IC₅₀ 8 µM), whereas thiophene‑3‑carboxamide congeners exemplified by the JNK inhibitor series operate through dual ATP‑competitive and JIP‑mimetic mechanisms [3][4]. Consequently, procurement decisions that treat benzothiadiazole derivatives as generic equivalents risk selecting a compound with a different target profile, potency window, and downstream assay interpretation.

Quantitative Differentiation Evidence for N-(2,1,3-Benzothiadiazol-4-yl)thiophene-3-carboxamide vs. Closest Analogs


Chemical Scaffold Differentiation: Carboxamide-Linked vs. Sulfonamide-Linked Benzothiadiazole–Thiophenes

The target compound features a direct carboxamide bond between the benzothiadiazole 4‑position and the thiophene 3‑carbonyl group. In contrast, the structurally related probe EG00229 uses a sulfonamide linker and incorporates an L‑arginine moiety, conferring potent inhibition of the neuropilin‑1 (NRP1)/VEGF‑A protein–protein interaction with an IC₅₀ of 8 µM in a biotinylated VEGF‑A competitive ELISA [1]. The carboxamide analog lacks the sulfonamide hydrogen‑bond acceptor geometry and the arginine guanidinium group required for NRP1 binding, precluding confident extrapolation of NRP1 activity to the target compound. This fundamental linker divergence defines distinct target space: EG00229 is an NRP1 antagonist, whereas the target compound has been screened against the GIRK2 potassium channel (Vanderbilt HTS GIRK2 MPD), indicating a different biological annotation trajectory .

Chemical probe selectivity Neuropilin-1/VEGF-A Fragment-based screening

Thiophene Regioisomer Differentiation: 3‑Carboxamide vs. 2‑Carboxamide in JNK Inhibitor Scaffolds

Published SAR on thiophene‑3‑carboxamide derivatives demonstrates that the position of the carboxamide on the thiophene ring critically influences JNK inhibitory potency. In the JNK inhibitor series reported by De et al. (2011), the 3‑carboxamide regioisomer scaffold (exemplified by compound 6b) showed JNK1 IC₅₀ values in the low‑micromolar range, whereas shifting the attachment to the 2‑position or modifying the heterocyclic acceptor altered both potency and the ATP‑competitive vs. JIP‑mimetic balance [1]. The target compound (CAS 1207017-39-7) bears the thiophene‑3‑carboxamide connectivity, placing it in the regioisomer space associated with dual‑mechanism JNK inhibition rather than the 2‑carboxamide series that may favor alternative kinase profiles. However, the target compound lacks the extended aryl/heteroaryl substituents present on the potent JNK inhibitors, so direct JNK potency cannot be assumed without dedicated profiling .

c-Jun N-terminal kinase Dual ATP/JIP-mimetic inhibition Thiophene regioisomer SAR

Benzothiadiazole Core Annotation: GIRK2 Channel Screening vs. P2X₃ Receptor Antagonism

The target compound has been explicitly screened in the Vanderbilt HTS campaign for GIRK2 (Kir3.2) channel activators (assay ID: VANDERBILT_HTS_GIRK2_MPD), distinguishing it from benzothiadiazole-containing arylamides patented by Hoffmann‑La Roche as P2X₃ and P2X₂/₃ receptor antagonists (WO 2010/069794) [1]. The Roche patent compounds feature a thiadiazole-substituted arylamide core optimized for purinergic receptor binding, whereas the target compound's participation in a GIRK2‑specific screen places it within a distinct ion‑channel pharmacology space. Although the quantitative GIRK2 activity readout is not publicly disclosed, the orthogonal screening annotation itself provides a differentiating procurement criterion: this compound is a GIRK2‑screened benzothiadiazole, not a P2X₃‑optimized arylamide [2].

GIRK potassium channel High-throughput screening P2X purinergic receptor

Molecular Size and Physicochemical Differentiation for Fragment-Based Screening Libraries

With a molecular weight of 261.3 g/mol and 14 heavy atoms, N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide falls within the rule‑of‑three (Ro3) compliant fragment space (MW ≤ 300, heavy atom count ≤ 18) . This contrasts with the more elaborate EG00229 (MW 497.6) and the extended JNK inhibitor series (MW typically > 350). The smaller size affords higher ligand efficiency potential and makes the compound suitable as a starting point for fragment growing or merging strategies, whereas the larger analogs are lead‑like or probe‑like and less amenable to fragment‑based optimization workflows [1][2]. This physicochemical differentiation is critical for procurement in fragment screening libraries where Ro3 compliance is a selection gate.

Fragment-based drug discovery Lead-likeness Chemical probe

Evidence-Backed Application Scenarios for N-(2,1,3-Benzothiadiazol-4-yl)thiophene-3-carboxamide Procurement


GIRK2 Potassium Channel Activator Screening and Tool Compound Development

The compound's inclusion in the Vanderbilt HTS GIRK2 MPD campaign positions it as a candidate for follow‑up in GIRK2 (Kir3.2) channel pharmacology studies. Researchers investigating G protein‑gated inwardly rectifying potassium channels in neurological or cardiac contexts can procure this compound as a screening‑annotated starting point, differentiating it from benzothiadiazole derivatives optimized for unrelated targets such as P2X₃ receptors or NRP1.

Fragment-Based Drug Discovery Library Design

With MW 261.3 and 14 heavy atoms, this compound satisfies the Rule of Three criteria for fragment libraries . It is suitable for fragment screening cascades (NMR, SPR, or thermal shift assays) targeting kinases, ion channels, or protein–protein interactions, where its carboxamide and benzothiadiazole moieties offer hydrogen‑bonding and π‑stacking pharmacophore elements amenable to structure‑guided elaboration [1].

Benzothiadiazole Scaffold SAR Expansion for Kinase Inhibitor Programs

Given that thiophene‑3‑carboxamide derivatives have demonstrated dual ATP‑competitive and JIP‑mimetic JNK inhibition [2], this unadorned benzothiadiazole–thiophene‑3‑carboxamide can serve as a minimalist core for systematic SAR exploration. Procurement enables medicinal chemistry teams to build focused libraries by varying the benzothiadiazole substitution or appending substituents to the thiophene ring, while maintaining the 3‑carboxamide regioisomer connectivity that is associated with the dual‑mechanism JNK pharmacophore.

Selectivity Profiling Against Closely Related Benzothiadiazole Chemical Probes

Because the compound differs fundamentally from EG00229 (sulfonamide‑linked, NRP1/VEGF‑A inhibitor; IC₅₀ 8 µM) [3], it can be used in parallel with EG00229 in selectivity panels to confirm that observed phenotypes are target‑specific rather than benzothiadiazole‑scaffold‑driven. This is particularly valuable when interpreting cell‑based assay data where benzothiadiazole‑containing compounds may exhibit off‑target effects.

Quote Request

Request a Quote for N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.